molecular formula C14H26N2O2 B13456857 tert-butyl 4-(methylamino)-octahydro-1H-isoindole-2-carboxylate CAS No. 2901099-70-3

tert-butyl 4-(methylamino)-octahydro-1H-isoindole-2-carboxylate

Cat. No.: B13456857
CAS No.: 2901099-70-3
M. Wt: 254.37 g/mol
InChI Key: LOXCNMHMKADZCO-UHFFFAOYSA-N
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Description

tert-Butyl 4-(methylamino)-octahydro-1H-isoindole-2-carboxylate is a complex organic compound that features a tert-butyl group, a methylamino group, and an octahydro-1H-isoindole-2-carboxylate structure

Preparation Methods

The synthesis of tert-butyl 4-(methylamino)-octahydro-1H-isoindole-2-carboxylate typically involves multiple steps, starting with the preparation of the isoindole core. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild reaction conditions and functional group tolerance .

Chemical Reactions Analysis

tert-Butyl 4-(methylamino)-octahydro-1H-isoindole-2-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl 4-(methylamino)-octahydro-1H-isoindole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-(methylamino)-octahydro-1H-isoindole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved can include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

tert-Butyl 4-(methylamino)-octahydro-1H-isoindole-2-carboxylate can be compared with other similar compounds, such as:

Properties

CAS No.

2901099-70-3

Molecular Formula

C14H26N2O2

Molecular Weight

254.37 g/mol

IUPAC Name

tert-butyl 4-(methylamino)-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-8-10-6-5-7-12(15-4)11(10)9-16/h10-12,15H,5-9H2,1-4H3

InChI Key

LOXCNMHMKADZCO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCC(C2C1)NC

Origin of Product

United States

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